(3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)methanamine is a fluorinated pyridine derivative characterized by its unique molecular structure, which includes both fluorine and trifluoromethyl groups. Its molecular formula is C7H8Cl2F4N2, and it has a molecular weight of approximately 267.05 g/mol. This compound has garnered attention in various scientific fields due to its potential applications in pharmaceuticals and agrochemicals, particularly as a building block for more complex molecules.
(3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)methanamine falls under the category of organofluorine compounds, specifically as a halogenated pyridine derivative. It is classified based on its functional groups, which include a pyridine ring substituted with fluorine and trifluoromethyl groups, making it a significant compound in medicinal chemistry and materials science .
The synthesis of (3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)methanamine typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine with methanamine under controlled conditions. This process can be optimized for yield and purity using advanced synthetic techniques such as continuous flow synthesis, which allows for better control over reaction parameters.
In industrial settings, the production may involve scalable methods that utilize automated reactors to ensure consistent quality. The reaction conditions—such as temperature, pressure, and solvent choice—are crucial for achieving optimal results. The use of halogenating agents and other reagents is common in these synthetic routes .
The molecular structure of (3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)methanamine can be represented by the following data:
| Property | Data |
|---|---|
| Molecular Formula | C7H8Cl2F4N2 |
| Molecular Weight | 267.05 g/mol |
| IUPAC Name | [3-fluoro-5-(trifluoromethyl)pyridin-2-yl]methanamine; dihydrochloride |
| InChI | InChI=1S/C7H6F4N2.2ClH/c8-5-1-4(7(9,10)11)3-13-6(5)2-12;;/h1,3H,2,12H2;2*1H |
| InChI Key | MQUACIJGVPAKKB-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C=NC(=C1F)CN)C(F)(F)F.Cl.Cl |
The presence of both fluorine and trifluoromethyl groups significantly influences the compound's chemical behavior and biological activity .
(3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)methanamine can undergo various chemical reactions:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions where the fluorine or trifluoromethyl groups are replaced by other functional groups.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The specific conditions—temperature and pressure—are critical to achieving desired yields .
The mechanism of action of (3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)methanamine involves its interaction with specific molecular targets. The presence of fluorine enhances its binding affinity to certain enzymes and receptors, modulating their activity. The trifluoromethyl group contributes to the compound’s lipophilicity, facilitating its passage through biological membranes and enhancing bioavailability .
This compound is known to interact with various biochemical pathways due to its structural motifs, making it valuable in drug discovery and development. Its predicted pharmacokinetics suggest high gastrointestinal absorption and blood-brain barrier permeability .
The physical properties of (3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)methanamine include:
Key chemical properties include:
These properties make it suitable for diverse applications in chemistry and biology .
(3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)methanamine has several scientific applications:
Chemistry: It serves as a building block for synthesizing more complex fluorinated compounds valuable in materials science and catalysis.
Biology: Used in developing fluorinated biomolecules that exhibit enhanced biological activity.
Medicine: Explored for potential use in drug discovery, particularly in designing pharmaceuticals with improved pharmacokinetic properties.
Industry: Employed in producing agrochemicals and other industrial chemicals due to its unique chemical properties .
The compound (3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)methanamine follows systematic IUPAC naming conventions based on parent heterocycle prioritization. The pyridine ring serves as the core structure, with substituents numbered to minimize locants for principal functional groups. The aminomethyl group (–CH₂NH₂) at position 2 receives priority over halogens due to higher functional group hierarchy, hence "methanamine" is the primary suffix. The trifluoromethyl (–CF₃) group at position 5 and fluorine at position 3 are designated as prefixes in alphabetical order (fluoro before trifluoromethyl). The molecular formula is C₇H₆F₄N₂, with a molecular weight of 194.13 g/mol [2] [9]. Its CAS registry number (1260892-22-5) provides a unique identifier in chemical databases [2].
Table 1: Key Identifiers of (3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)methanamine
| Property | Value |
|---|---|
| IUPAC Name | (3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)methanamine |
| Molecular Formula | C₇H₆F₄N₂ |
| Molecular Weight | 194.13 g/mol |
| CAS Registry Number | 1260892-22-5 |
| Key Synonyms | 2-(Aminomethyl)-3-fluoro-5-(trifluoromethyl)pyridine |
This compound belongs to the trifluoromethylpyridine (TFMP) family, characterized by a pyridine ring with –CF₃ substituents. Key analogues include:
Table 2: Structural Analogues of (3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)methanamine
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |
|---|---|---|---|---|
| (3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)methanamine | 1260892-22-5 | C₇H₆F₄N₂ | 194.13 | Reference Compound |
| (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine | 326476-49-7 | C₇H₆ClF₃N₂ | 210.58 | F → Cl at position 3 |
| (5-(Trifluoromethyl)pyridin-2-yl)methanamine | 164341-39-3 | C₇H₇F₃N₂ | 176.14 | No F at position 3 |
| 3-Fluoro-5-(trifluoromethyl)pyridine-2-carboxamide | 852062-16-9 | C₇H₄F₄N₂O | 208.12 | –CH₂NH₂ → –CONH₂ |
These analogues demonstrate how modifications alter steric and electronic properties. For example, chloro substitution increases steric bulk and polarizability compared to fluorine, while carboxamide replacement enhances hydrogen-bonding capacity [2] [3].
Positional isomerism in TFMP derivatives significantly influences electronic properties. In the title compound, the 3-fluoro-5-(trifluoromethyl)pyridine scaffold creates a unique electronic environment:
Isomeric variants like 2-(aminomethyl)-5-fluoro-3-(trifluoromethyl)pyridine would exhibit distinct properties. Moving the fluoro group to position 5 (meta to aminomethyl) would diminish its ortho-effect on the functional group, while relocating trifluoromethyl to position 3 could sterically hinder electrophilic attacks.
Table 3: Electronic Effects of Substituent Positioning
| Substituent Position | Relationship to Aminomethyl | Dominant Electronic Effect | Impact on Aminomethyl Reactivity |
|---|---|---|---|
| 3-Fluoro | Ortho | Strong -I effect | Increases electrophilicity of C–N |
| 5-Trifluoromethyl | Meta | Moderate -I effect | Reduces ring electron density |
| Ring Nitrogen | Para to aminomethyl | -M effect | Stabilizes negative charge |
The 3,5-disubstitution pattern optimizes this compound for pharmaceutical applications, balancing electronic deficiency and steric accessibility [2] [3] [9].
CAS No.: 146897-68-9
CAS No.: 31373-65-6
CAS No.: 463-82-1
CAS No.:
CAS No.: 62037-81-4